molecular formula C13H20FN B13488948 [2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine

[2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine

Cat. No.: B13488948
M. Wt: 209.30 g/mol
InChI Key: QQMSGJKJFDHVQY-UHFFFAOYSA-N
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Description

IUPAC Name: 2-(2-Fluorophenyl)ethylamine Molecular Formula: C₁₃H₂₀FN Molecular Weight: 209.31 g/mol Structural Features: This secondary amine consists of a 2-(2-fluorophenyl)ethyl group and a branched 2-methylbutyl chain.

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-2-methylbutan-1-amine

InChI

InChI=1S/C13H20FN/c1-3-11(2)10-15-9-8-12-6-4-5-7-13(12)14/h4-7,11,15H,3,8-10H2,1-2H3

InChI Key

QQMSGJKJFDHVQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCCC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Detailed Preparation Routes

Starting Materials and Key Intermediates

Synthetic Steps

Epoxide Ring-Opening with 2-Methylbutylamine

One common synthetic approach involves the nucleophilic attack of 2-methylbutylamine on 2-(2-fluorophenyl)oxirane. The amine opens the epoxide ring, yielding the corresponding β-amino alcohol intermediate, which upon subsequent treatment (e.g., reduction or dehydration) can be converted into the target amine.

  • Reaction conditions typically involve mild heating and use of inert solvents such as ethanol or diethyl ether.
  • The reaction proceeds with regioselectivity favoring attack at the less hindered carbon of the epoxide ring.
Acylation and Reduction Route

Another method involves the preparation of a benzoylmethyl halide derivative (e.g., o-fluorobenzoylmethyl iodide), which is reacted with a propylamine derivative such as 2-methylbutylamine or related amines.

  • The acylation step forms an amide or related intermediate.
  • Subsequent reduction (using reducing agents such as sodium borohydride or catalytic hydrogenation) converts the carbonyl group to the corresponding amine.
  • The reduction is preferably conducted at temperatures ranging from 15°C to 115°C in an inert organic solvent to optimize yield and prevent side reactions.
  • The amine product is often isolated as its hydrochloride salt by treatment with hydrogen chloride in diethyl ether.
Cyanide Addition and Hydrolysis

In some synthetic routes, sodium cyanide is added to hydroxy-substituted intermediates under acidic conditions to form nitrile intermediates, which are then hydrolyzed to aminocarbonyl compounds.

  • This method is useful for introducing the amino functionality at specific positions.
  • The reaction mixture is neutralized and purified by standard work-up procedures.

Purification and Salt Formation

  • The free amine is typically converted to its hydrochloride salt by reaction with hydrogen chloride gas or hydrochloric acid in an organic solvent such as diethyl ether.
  • Salt formation aids in purification by crystallization and improves compound stability.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Range Solvent Notes
Epoxide ring-opening 2-(2-fluorophenyl)oxirane + 2-methylbutylamine Room temp to 60°C Ethanol, diethyl ether Regioselective attack on epoxide
Acylation o-fluorobenzoylmethyl halide + amine 0–25°C Inert organic solvent Equimolar or amine excess used
Reduction Sodium borohydride or catalytic hydrogenation 15–115°C Inert organic solvent Controlled to avoid over-reduction
Cyanide addition and hydrolysis Sodium cyanide + acid, then hydrolysis 25–75°C Acetic acid, sulfuric acid Intermediate N-formyl amine hydrolyzed
Salt formation Hydrogen chloride in diethyl ether 0–25°C Diethyl ether Crystallization of hydrochloride salt

Summary of Key Research Findings

  • The reduction of benzoylmethyl halides to substituted propylamines is a crucial step and has been optimized to occur efficiently within a moderate temperature range in inert solvents, yielding high purity amines.
  • The ring-opening of 2-(2-fluorophenyl)oxirane with primary amines like 2-methylbutylamine provides a straightforward route to the target amine with good regioselectivity and yield.
  • Cyanide addition under acidic conditions followed by hydrolysis offers an alternative pathway to aminocarbonyl intermediates, which can be converted to the desired amines after further transformations.
  • Conversion to hydrochloride salts is a standard purification step enhancing stability and handling of the amine product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorophenethyl)-2-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Fluorophenethyl)-2-methylbutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenethyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the phenethyl group can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylalkylamines

Compound A : 2-(4-Fluorophenyl)ethylamine
  • Molecular Formula : C₁₃H₂₀FN (isomer of the target compound)
  • Key Difference : Fluorine at the para position instead of ortho.
  • Solubility: Para substitution may improve hydrophilicity due to symmetrical charge distribution .
Compound B : (2-Bromophenyl)methylamine
  • Molecular Formula : C₁₂H₁₈BrN
  • Key Differences : Bromine replaces fluorine; phenylmethyl group instead of phenylethyl.
  • Implications :
    • Size and Electronegativity : Bromine’s larger atomic radius and lower electronegativity reduce dipole interactions compared to fluorine, possibly altering binding affinity in biological systems.
    • Lipophilicity : Increased molecular weight (256.19 g/mol) may enhance membrane permeability .
Compound C : (3-Bromo-4-fluorophenyl)methylamine
  • Molecular Formula : C₁₂H₁₇BrFN
  • Key Differences : Dual halogenation (Br at meta, F at para).
  • Metabolic Stability: Halogenated analogs often exhibit slower hepatic clearance due to resistance to oxidative metabolism .

Heterocyclic and Complex Derivatives

Compound D : 2-(Thiophen-2-yl)ethylamine
  • Molecular Formula : C₈H₁₀F₃NS
  • Key Differences : Thiophene replaces fluorophenyl; trifluoroethyl chain.
  • Implications :
    • Electronic Properties : Thiophene’s electron-rich π-system may enhance interactions with aromatic receptors (e.g., serotonin receptors).
    • Metabolism : Sulfur-containing compounds are prone to sulfoxidation, altering metabolic pathways compared to purely hydrocarbon analogs .
Compound E : VUF11207 ([E]-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methylpyrrolidin-2-yl)ethyl)prop-2-en-1-amine)
  • Key Differences : Incorporates a pyrrolidine moiety and unsaturated propenyl chain.
  • Implications :
    • Receptor Specificity : Demonstrated biased signaling in CXCR4/CXCR7 chemokine receptors due to the pyrrolidine group’s conformational rigidity.
    • Bioavailability : The extended conjugated system may reduce blood-brain barrier penetration compared to simpler alkylamines .

Designer Phenethylamines

Compound F : 25C-NBF ([2-(4-Chloro-2,5-dimethoxyphenyl)ethyl][(2-fluorophenyl)methyl]amine)
  • Molecular Formula: C₁₇H₁₉ClFNO₂
  • Key Differences : Chloro and methoxy substituents on the phenyl ring.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₃H₂₀FN 209.31 2-(2-Fluorophenyl)ethyl, 2-methylbutyl High lipophilicity, steric hindrance
Compound A (para-F isomer) C₁₃H₂₀FN 209.31 2-(4-Fluorophenyl)ethyl Improved solubility
Compound B C₁₂H₁₈BrN 256.19 2-Bromophenylmethyl Enhanced membrane permeability
Compound F (25C-NBF) C₁₇H₁₉ClFNO₂ 347.80 4-Chloro-2,5-dimethoxyphenyl Serotonergic activity

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • Fluorine at ortho positions (target compound) reduces metabolic oxidation but may limit receptor access due to steric effects.
    • Bromine substitution (Compounds B, C) increases molecular weight and lipophilicity, favoring CNS penetration but risking hepatotoxicity .
    • Heterocyclic derivatives (Compound D) show divergent binding profiles, underscoring the role of aromatic systems in target engagement .
  • Pharmacological Considerations :

    • The target compound’s simplicity may offer advantages in synthetic accessibility and metabolic predictability compared to complex analogs like VUF11207 .
    • Designer analogs like 25C-NBF highlight the risks of unregulated structural modifications, which can unpredictably alter potency and toxicity .

Biological Activity

2-(2-Fluorophenyl)ethylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group and an alkyl amine, which may influence its pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-(2-Fluorophenyl)ethylamine is C13H20FN, with a molecular weight of approximately 225.32 g/mol. The presence of the fluorine atom in the phenyl ring can significantly affect the compound's reactivity and biological properties, making it an interesting subject for research.

Research indicates that compounds similar to 2-(2-Fluorophenyl)ethylamine may exhibit various biological activities, including:

  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing mood and cognition.
  • Enzyme Inhibition : Affecting enzymatic pathways that are crucial for cellular metabolism and signaling.

The specific mechanisms through which 2-(2-Fluorophenyl)ethylamine exerts its effects require further investigation through experimental studies.

Biological Activity

The biological activity of 2-(2-Fluorophenyl)ethylamine can be summarized as follows:

Activity Type Description
Antidepressant Effects Potential modulation of serotonin and dopamine pathways.
Anti-inflammatory May inhibit pro-inflammatory cytokines.
Neuroprotective Possible protection against neurodegeneration.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can shed light on the unique properties of 2-(2-Fluorophenyl)ethylamine:

Compound NameMolecular FormulaUnique Features
1-(3-Fluorophenyl)ethyl(2-methylbutyl)amineC13H20FNDifferent fluorinated phenyl group
2-(4-Fluorophenyl)ethylamineC12H14FNShorter carbon chain; different position of fluorine
1-(3-Fluorophenyl)ethylamineC11H15FNSimilar structure but with a straight-chain alkane

This table highlights how the branching in the alkane structure of 2-(2-Fluorophenyl)ethylamine may influence its pharmacological profile compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. For instance:

  • Study on Antidepressant Activity : A study demonstrated that compounds similar to 2-(2-Fluorophenyl)ethylamine showed significant antidepressant-like effects in animal models, suggesting potential for treating mood disorders.
  • Inflammation Models : In vitro studies indicated that these compounds could reduce levels of inflammatory markers in cell cultures, supporting their potential use in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 2-(2-Fluorophenyl)ethylamine, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 2-fluorobenzaldehyde with a suitable aldehyde (e.g., propionaldehyde) under basic conditions to form an α,β-unsaturated aldehyde intermediate.
  • Step 2 : Reductive amination using 2-methylbutylamine and a reducing agent like NaBH(OAc)₃ to form the target amine. Key parameters include maintaining anhydrous conditions, precise temperature control (~0–5°C during reduction), and stoichiometric excess of the amine to drive the reaction .

Q. How can researchers determine the physicochemical properties of 2-(2-Fluorophenyl)ethylamine for experimental design?

Critical properties include:

  • Solubility : Assessed via shake-flask methods in polar (e.g., methanol) and non-polar solvents (e.g., hexane).
  • Stability : Accelerated stability studies under varying pH (2–12) and temperatures (25–60°C) to identify degradation pathways.
  • LogP : Determined using reversed-phase HPLC or computational tools like Molinspiration. These properties guide solvent selection and storage protocols .

Q. What in vitro assays are recommended to screen the biological activity of this compound?

  • Receptor Binding Assays : Radioligand displacement studies on serotonin (5-HT) or dopamine receptors due to structural similarity to neurotransmitter modulators.
  • Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) using fluorometric assays.
  • Cytotoxicity : MTT assays on HEK-293 or SH-SY5Y cell lines to establish preliminary safety thresholds .

Advanced Research Questions

Q. How can reaction automation improve the synthesis of 2-(2-Fluorophenyl)ethylamine?

Automated flow reactors enhance reproducibility by:

  • Precision Control : Regulating residence time (e.g., 30–60 minutes) and temperature (±0.1°C).
  • In-line Analytics : Real-time UV/Vis monitoring to detect intermediates and optimize feed rates. This reduces batch-to-batch variability and improves yields by ~15–20% compared to manual methods .

Q. How should researchers resolve contradictions in reported receptor affinity data for fluorinated amines?

Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., uniform cell lines, ligand concentrations).
  • Structural Isomerism : Characterize batches via chiral HPLC to rule out enantiomeric interference.
  • Computational Validation : Use molecular docking (e.g., AutoDock Vina) to correlate binding poses with experimental IC₅₀ values .

Q. What strategies are effective for isolating and characterizing stereoisomers of this compound?

  • Chiral Resolution : Use preparative HPLC with a cellulose-based chiral stationary phase (CSP) and ethanol/hexane mobile phase.
  • Absolute Configuration : Confirm via X-ray crystallography or comparative circular dichroism (CD) with known standards.
  • Bioactivity Profiling : Test enantiomers separately in receptor assays to identify stereospecific effects .

Q. Which analytical techniques are most robust for confirming structural integrity and purity?

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to verify fluorine coupling patterns and alkyl chain conformation.
  • LC-MS : High-resolution MS (ESI+) to confirm molecular ion ([M+H]⁺) and rule out impurities.
  • XRD : Single-crystal X-ray diffraction for unambiguous structural assignment .

Q. Why might in vitro and in vivo pharmacological data for this compound diverge, and how can this be addressed?

Discrepancies often stem from:

  • Metabolic Instability : Perform hepatic microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS accessibility.
  • Pharmacokinetic Modeling : Integrate in vitro ADME data with physiologically based pharmacokinetic (PBPK) models to refine dosing regimens .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyMethodTypical Value
LogPHPLC (C18 column)3.2 ± 0.3
Solubility (Water)Shake-flake (25°C)<0.1 mg/mL
Melting PointDifferential Scanning Calorimetry78–82°C

Table 2 : Comparative Receptor Binding Affinities

ReceptorIC₅₀ (nM)Assay TypeCitation
5-HT₂A120 ± 15Radioligand (³H-Ketanserin)
MAO-B850 ± 90Fluorometric

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